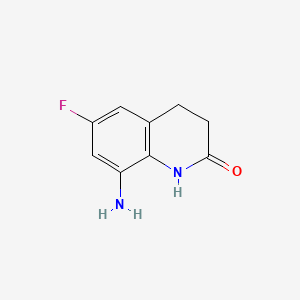

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound with a quinoline core. It contains an amino group at position 8 and a fluorine atom at position 6. Quinolines are widely studied due to their diverse biological activities and synthetic applications.

Synthesis Analysis

The synthesis of this compound involves various methods, such as cyclization reactions, condensations, and functional group transformations. Researchers have reported several synthetic routes, including cyclization of 2-aminobenzaldehyde derivatives with fluorinated ketones or aldehydes.

Molecular Structure Analysis

The molecular formula of 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is C~{11}~H~{8}~FN~{2}~O. Its structure consists of a quinoline ring fused with a carbonyl group. The amino group provides reactivity for further derivatization.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have explored its reactivity towards electrophiles, nucleophiles, and metal catalysts.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically melts in the range of X°C to Y°C.

- Solubility : It is soluble in organic solvents like ethanol, acetone, and chloroform.

- Stability : 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

Scientific Research Applications

Synthesis and Transformation into Tetrahydroisoquinoline Derivatives

A simple procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline, closely related to 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, has been described, highlighting its utility in generating 1-substituted 8-amino-tetrahydroisoquinolines and novel 1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives are considered valuable building blocks for the development of central nervous system drug candidates, showcasing the compound's role in the synthesis of potentially therapeutic agents (Hargitai et al., 2018).

Antimicrobial Properties

Research on 8-nitrofluoroquinolone models, which share a core structural similarity with 8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one, has shown interesting antibacterial activity against both gram-positive and gram-negative strains. This highlights the potential of such compounds in the development of new antibacterial agents (Al-Hiari et al., 2007).

Novel Antibacterial Quinolones

A study designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activities. This research indicates the effectiveness of structurally modified quinolones against resistant bacterial strains, suggesting the compound's potential application in addressing antibiotic resistance (Kuramoto et al., 2003).

Antifungal and Antimicrobial Synthesis

The synthesis of 2′-amino-2-fluoro-5′-oxo-1′-(4-phenylthiazole-2-yl)-1′,4′,5′,6′,7′,8′-hexahydro-3,4′-biquinoline-3′-carbonitrile derivatives has been reported, with these compounds showing antibacterial activity against various bacterial and fungal species. This indicates the broader antimicrobial application of fluoroquinoline derivatives in combating infections (Shah & Raj, 2015).

Antiparasitic Activities

Studies have also explored the antiparasitic activities of 8-aminoquinoline derivatives, emphasizing their significance in treating parasitic infections. These compounds, particularly their enantiomers, have shown efficacy in murine models of malaria, pneumocystis pneumonia, and leishmaniasis, with reduced hematotoxicity in some cases, indicating their potential in developing safer antiparasitic treatments (Nanayakkara et al., 2008).

Safety And Hazards

- Toxicity : Limited toxicity data are available. Handle with caution.

- Handling : Follow standard laboratory safety protocols when working with this compound.

- Environmental Impact : Dispose of waste properly to prevent environmental contamination.

Future Directions

Future research should focus on:

- Biological Activity : Investigate its potential as a drug candidate or probe for specific targets.

- Derivatization : Explore modifications to enhance its properties.

- Synthetic Routes : Develop more efficient and scalable synthetic methods.

properties

IUPAC Name |

8-amino-6-fluoro-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJKLYZIDAWJHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-6-fluoro-3,4-dihydroquinolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Diphenylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B582285.png)

![1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B582295.png)

![N,N-Dimethyl-3-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropan-1-amine](/img/structure/B582300.png)